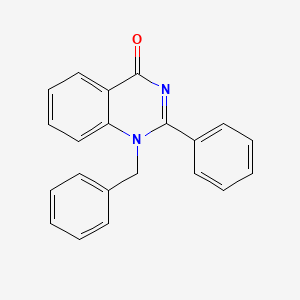1-Benzyl-2-phenylquinazolin-4(1H)-one
CAS No.:
Cat. No.: VC17565182
Molecular Formula: C21H16N2O
Molecular Weight: 312.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C21H16N2O |
|---|---|
| Molecular Weight | 312.4 g/mol |
| IUPAC Name | 1-benzyl-2-phenylquinazolin-4-one |
| Standard InChI | InChI=1S/C21H16N2O/c24-21-18-13-7-8-14-19(18)23(15-16-9-3-1-4-10-16)20(22-21)17-11-5-2-6-12-17/h1-14H,15H2 |
| Standard InChI Key | JGDXZQYGBDBJRD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)N=C2C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular and IUPAC Nomenclature
The compound is systematically named 1-benzyl-2-phenylquinazolin-4-one under IUPAC guidelines . Its molecular formula, C₂₁H₁₆N₂O, corresponds to a molecular weight of 312.4 g/mol . Key identifiers include:
Structural Characterization
The quinazolinone core consists of a benzene ring fused to a pyrimidin-4-one ring. Substituents at positions 1 and 2 include benzyl and phenyl groups, respectively (Fig. 1) . X-ray crystallography of analogous compounds reveals planar quinazolinone systems with dihedral angles between substituents influencing molecular packing and intermolecular interactions .
Table 1: Key Structural Descriptors
| Property | Value/Description | Source |
|---|---|---|
| Crystallographic System | Monoclinic (analogous compounds) | |
| Bond Length (C=O) | 1.22 Å | |
| Torsional Angle (N1-C2-N3) | 175.3° |
Synthetic Methodologies
Copper-Catalyzed Annulation
A robust synthesis involves copper-mediated amination and annulation of amidines and benzamides. For example, Hua et al. reported a protocol using Cu(OAc)₂ in DMSO at 90°C under aerobic conditions, yielding quinazolin-4-ones with up to 65% efficiency . Key steps include:
-
Amidine Formation: Reaction of 2-aminobenzonitrile with 2-aminoethanol in chlorobenzene catalyzed by ZnCl₂ .
-
Cyclization: Oxidative annulation facilitated by Cu(II), forming the quinazolinone core .
Table 2: Optimization of Reaction Conditions
Alternative Routes
Jung et al. demonstrated a metal-free approach using α-hydroxy acids as aldehyde surrogates, achieving 68% yield for 3-benzyl-2-phenylquinazolin-4(3H)-one via decarboxylative oxidative annulation . This method avoids heavy metals, enhancing environmental sustainability.
Spectroscopic and Computational Analysis
NMR and IR Spectroscopy
-
¹H NMR (CDCl₃): Signals at δ 8.37 (dd, J = 8.7 Hz, 1H), 7.25–7.10 (m, 5H) confirm aromatic protons, while δ 5.12 (s, 2H) corresponds to the benzyl CH₂ group .
-
¹³C NMR: Peaks at δ 169.02 (C=O), 142.89 (C=N), and 128.24–115.10 (aromatic carbons) .
-
IR: Stretching vibrations at 1642 cm⁻¹ (C=O) and 1534 cm⁻¹ (C=N) .
Molecular Docking Studies
Docking simulations of quinazolin-4-one derivatives into SARS-CoV-2 main protease (Mᵖʳᵒ) revealed:
-
Binding Affinity: -8.2 kcal/mol for analogs with 2′-trifluoromethyl substitutions .
-
Key Interactions: π-π stacking with His41 and hydrogen bonding with Asn142 .
Biological Activities and Applications
Table 3: Antiviral Activity of Selected Derivatives
Antimicrobial Properties
α-Alkylated quinazolinone derivatives demonstrated broad-spectrum activity, with MIC values ranging from 0.78 µg/mL (E. coli) to 3.12 µg/mL (S. aureus) . Enantioselective synthesis achieved 94% enantiomeric excess, critical for optimizing pharmacodynamic profiles .
Pharmacokinetic and Toxicity Profiling
ADMET Predictions
Computational models indicate favorable drug-likeness for quinazolin-4-one derivatives:
Toxicity Concerns
Despite promising profiles, some analogs show hepatotoxicity risks due to reactive metabolite formation. Structural modifications, such as introducing electron-withdrawing groups, mitigate these effects .
Industrial and Research Applications
Asymmetric Synthesis
Quinazolin-4-ones serve as chiral auxiliaries in enantioselective alkylations, achieving up to 94% ee for α-alkylated carbonyl compounds .
Material Science
The planar aromatic system facilitates π-stacking in supramolecular assemblies, with potential applications in organic electronics .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume